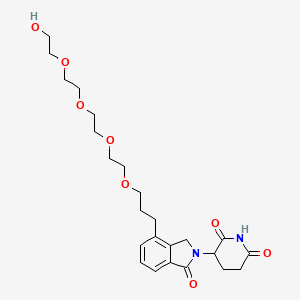
Phthalimidinoglutarimide-C3-O-PEG4-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalimidinoglutarimide-C3-O-PEG4-OH is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. These linkers are often used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to degrade specific proteins within cells. The compound is characterized by its ability to connect different ligands, facilitating the targeted degradation of proteins through the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG4-OH typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide moieties. These are then linked through a PEG4 spacer. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade reactors, continuous flow systems, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG4-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the PEG linker.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Phthalimidinoglutarimide-C3-O-PEG4-OH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs.
Biology: Facilitates the targeted degradation of proteins, aiding in the study of protein function and regulation.
Industry: Used in the production of specialized chemicals and materials with specific properties.
Mechanism of Action
Phthalimidinoglutarimide-C3-O-PEG4-OH exerts its effects by acting as a linker in PROTACs. These molecules work by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG4 spacer in the compound enhances its solubility and bioavailability, making it an effective component in PROTAC design.
Comparison with Similar Compounds
Similar Compounds
Phthalimide-PEG4-MPDM-OH: Another PEG-based linker used in PROTAC synthesis.
PC Mal-PEG4-OH: A photocleavable PEG linker with a maleimide moiety, used in various bioconjugation applications.
Uniqueness
Phthalimidinoglutarimide-C3-O-PEG4-OH is unique due to its specific combination of phthalimide and glutarimide moieties, which provide distinct chemical properties and reactivity. This makes it particularly suitable for applications requiring precise control over protein degradation .
Properties
Molecular Formula |
C24H34N2O8 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
3-[7-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C24H34N2O8/c27-8-10-32-12-14-34-16-15-33-13-11-31-9-2-4-18-3-1-5-19-20(18)17-26(24(19)30)21-6-7-22(28)25-23(21)29/h1,3,5,21,27H,2,4,6-17H2,(H,25,28,29) |
InChI Key |
WFEGFFFLTSUADV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















